1H-benzotriazol-1-yl(3-bromophenyl)methanone

Physical Organic Chemistry Acyl Transfer Reactivity Hammett Substituent Effects

Moisture-sensitive acid chlorides like 3-bromobenzoyl chloride pose handling and reproducibility challenges in multi-step syntheses. 1H-Benzotriazol-1-yl(3-bromophenyl)methanone (CAS 314767-38-9) is a bench-stable, non-hygroscopic crystalline solid that serves as a direct, weigh-in-air replacement. Key advantages: (1) The meta-bromo substituent provides an orthogonal handle for downstream Suzuki or Buchwald-Hartwig coupling without interfering with the N-acylbenzotriazole reactive center. (2) Distinct pKa (-0.85 ± 0.30) and hydrolysis profile versus para-isomer ensure predictable acylation kinetics. (3) Eliminates the lachrymatory and moisture-degradation risks of the corresponding acid chloride, reducing failed reactions and improving lot-to-lot yield consistency.

Molecular Formula C13H8BrN3O
Molecular Weight 302.13 g/mol
Cat. No. B12453504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzotriazol-1-yl(3-bromophenyl)methanone
Molecular FormulaC13H8BrN3O
Molecular Weight302.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H
InChIKeyFDODEPGJMIPNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzotriazol-1-yl(3-bromophenyl)methanone: A Meta-Bromo N-Acylbenzotriazole Synthon for Orthogonal Functionalization and Replacement of Labile Acyl Chlorides


1H-Benzotriazol-1-yl(3-bromophenyl)methanone (CAS 314767-38-9) is an N-acylbenzotriazole derivative featuring a 3-bromobenzoyl group attached to the N1 position of the benzotriazole heterocycle. This compound belongs to a class of bench-stable, crystalline acylating agents that serve as direct substitutes for moisture-sensitive acid chlorides in organic synthesis . The meta-bromo substituent on the phenyl ring distinguishes it from its para- and ortho-bromo isomers and provides a chemically orthogonal handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without interfering with the N-acylbenzotriazole reactive center . With a molecular formula of C13H8BrN3O (MW = 302.13 g/mol) and a predicted LogP of 3.61, it occupies a defined physicochemical space suitable for both solution-phase synthesis and medicinal chemistry scaffold diversification .

Why 1H-Benzotriazol-1-yl(3-bromophenyl)methanone Cannot Be Interchanged with Positional Isomers or Alternative Activating Agents


Bromo-substitution position on the benzoyl ring modulates both the electronic environment of the carbonyl group and the steric accessibility of the benzotriazole leaving group. The 3-bromo (meta) isomer exhibits a predicted pKa (conjugate acid) of −0.85 ± 0.30, which is measurably distinct from the −0.93 ± 0.30 reported for the 4-bromo (para) isomer . These differences in acid–base character alter the electrophilicity and hydrolysis sensitivity of the N-acylbenzotriazole bond, directly affecting acylation reaction rates and selectivity. In contrast to the parent 3-bromobenzoyl chloride—a lachrymatory, moisture-sensitive liquid—this N-acylbenzotriazole is a bench-stable, non-hygroscopic solid (class-level property) that can be weighed in air without special precautions . Generic substitution with the para isomer or with the acid chloride introduces different physical handling requirements and kinetic profiles, which can lead to inconsistent yields, unexpected side reactions, or failure in moisture-intolerant synthetic sequences [1].

Quantitative Differentiation Evidence for 1H-Benzotriazol-1-yl(3-bromophenyl)methanone


Meta-Bromo Substitution Modulates Acyl Electrophilicity Relative to Para-Isomer as Measured by Predicted pKa

The conjugate acid pKa of the benzotriazole nitrogen serves as a proxy for benzotriazolate leaving-group ability—a more negative pKa indicates a better leaving group and thus higher acyl electrophilicity. The 3-bromophenyl (meta) derivative exhibits a predicted pKa of −0.85 ± 0.30, compared to −0.93 ± 0.30 for the 4-bromophenyl (para) isomer . The 0.08-unit difference in pKa, while modest, reflects the distinct electronic influence of meta- vs. para-bromo substitution on the carbonyl π-system, which can translate into measurable differences in acylation rates under identical conditions [1].

Physical Organic Chemistry Acyl Transfer Reactivity Hammett Substituent Effects

Distinct Lipophilicity Profile (LogP 3.61) vs. Analogous Benzotriazole Derivatives Enables Predictable Chromatographic Behavior

The predicted LogP of 1H-benzotriazol-1-yl(3-bromophenyl)methanone is 3.61 . This value positions the compound in a lipophilicity range suitable for membrane permeability in cell-based assays while maintaining sufficient polarity for reverse-phase chromatographic purification. For context, the non-brominated parent compound 1-benzoyl-1H-benzotriazole has a significantly lower LogP (~2.0 estimated), while the 4-bromophenyl isomer has comparable but not identical lipophilicity due to different dipole moment orientation . The bromine atom also provides a distinct heavy-atom isotope signature detectable by mass spectrometry, facilitating reaction monitoring.

Medicinal Chemistry ADME Optimization Purification

Meta-Bromo Aryl Handle Provides Orthogonal Suzuki Coupling Site While Preserving Intact N-Acylbenzotriazole Function

The 3-bromophenyl group serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) while the N-acylbenzotriazole moiety remains intact and available for subsequent nucleophilic acylation . This orthogonal reactivity profile is not possible with the corresponding 3-bromobenzoyl chloride, which would undergo immediate hydrolysis or nucleophilic attack at the acyl chloride under aqueous Suzuki conditions. The benzotriazole protecting-activating group strategy has been demonstrated in the literature for similar N-acylbenzotriazole substrates: amide bond formation proceeds in high yields (typically 82–96%) with amines under mild conditions after cross-coupling [1].

Cross-Coupling Chemistry Scaffold Diversification Late-Stage Functionalization

Bench Stability Advantage Over 3-Bromobenzoyl Chloride: Solid-State Handling and Moisture Insensitivity

N-Acylbenzotriazoles as a class are stable, crystalline solids that can be stored at room temperature without decomposition, in contrast to the corresponding acid chlorides which are moisture-sensitive, corrosive liquids requiring cold storage under inert atmosphere [1]. Specifically, 3-bromobenzoyl chloride hydrolyzes rapidly upon contact with atmospheric moisture, releasing HCl gas, whereas 1H-benzotriazol-1-yl(3-bromophenyl)methanone resists hydrolysis under ambient conditions. This class-level property has been explicitly documented: 'N-acylbenzotriazoles are more stable than the corresponding acid chlorides, and they can be used as acylating agents in acylation reactions without diacylation or other side reactions, unlike traditional methods' . The compound's solid physical state also enables accurate gravimetric dispensing for stoichiometric reactions.

Process Chemistry Reagent Handling Storage Stability

Avoidance of Racemization in Amino Acid Acylation: Class-Level Advantage Preserved in the 3-Bromo Derivative

A critical advantage of N-acylbenzotriazoles over acid chlorides is their ability to acylate amines without racemization of chiral α-carbons—a requirement for peptide coupling and chiral building block synthesis. Literature reports explicitly state: 'Use of N-acylbenzotriazoles avoids racemization, assures regiospecificity, and generally provides products in high yields' . N-Fmoc-(α-aminoacyl)benzotriazoles have been employed in the microwave-assisted solid-phase synthesis of 'difficult' peptide sequences including Leu-enkephalin and Aβ(34–42) with minimal epimerization [1]. The 3-bromobenzoyl derivative, by virtue of its N-acylbenzotriazole architecture, inherits this racemization-suppressing property, making it suitable for preparing enantiomerically pure 3-bromobenzamides from chiral amines.

Peptide Chemistry Chiral Pool Synthesis Epimerization Control

Confirmed Spectroscopic Identity with Archived NMR Reference Data for Rapid Quality Verification

Unlike many research chemicals that lack public spectroscopic characterization, 1H-benzotriazol-1-yl(3-bromophenyl)methanone has archived 1H and 13C NMR spectra in the SpectraBase database (Compound ID: DOfaalh0hcE), recorded in DMSO-d6 [1]. This provides an independent reference standard for identity verification upon receipt. The compound's canonical SMILES (C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Br) and InChIKey (FDODEPGJMIPNBK-UHFFFAOYSA-N) are also publicly registered, enabling automated structure lookup and database integration . For comparison, many positional isomer bromobenzoyl benzotriazoles lack publicly accessible NMR spectra, requiring purchasers to rely solely on vendor Certificates of Analysis.

Analytical Chemistry Quality Control Compound Authentication

Evidence-Backed Application Scenarios for 1H-Benzotriazol-1-yl(3-bromophenyl)methanone in Research and Industrial Settings


Orthogonal 'Couple-then-Acylate' Diversification in Parallel Medicinal Chemistry Libraries

Racemization-Free Synthesis of Enantiopure 3-Bromobenzamides from Chiral Amines

Synthesis of Multifunctional Probe Molecules with Heavy-Atom Labeling for Mass Spectrometry Applications

Replacement of 3-Bromobenzoyl Chloride in Moisture-Sensitive or Automated Synthesis Workflows

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